molecular formula C9H11NO4 B2774825 Meta'-di-hydroxy-phenylalaninemeta CAS No. 1822417-31-1

Meta'-di-hydroxy-phenylalaninemeta

Cat. No.: B2774825
CAS No.: 1822417-31-1
M. Wt: 197.19
InChI Key: RPSOEOPINVKYBT-UHFFFAOYSA-N
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Description

Meta’-di-hydroxy-phenylalaninemeta is a nonproteinogenic amino acid that is structurally related to phenylalanine It is characterized by the presence of two hydroxyl groups attached to the aromatic ring of phenylalanine at the meta positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meta’-di-hydroxy-phenylalaninemeta typically involves the hydroxylation of phenylalanine. One common method is the use of phenylalanine meta-hydroxylase, an enzyme that catalyzes the hydroxylation of phenylalanine to produce meta’-di-hydroxy-phenylalaninemeta . This enzymatic reaction requires specific conditions, including the presence of a non-heme iron cofactor and tetrahydropterin as an additional cofactor .

Industrial Production Methods

Industrial production of meta’-di-hydroxy-phenylalaninemeta may involve biotechnological approaches, utilizing genetically engineered microorganisms that express phenylalanine meta-hydroxylase. These microorganisms can be cultured under controlled conditions to produce the compound in large quantities. The process involves optimizing the growth conditions, such as temperature, pH, and nutrient availability, to maximize the yield of meta’-di-hydroxy-phenylalaninemeta.

Chemical Reactions Analysis

Types of Reactions

Meta’-di-hydroxy-phenylalaninemeta undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Meta’-di-hydroxy-phenylalaninemeta has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Meta’-di-hydroxy-phenylalaninemeta can be compared with other hydroxylated phenylalanine derivatives:

    L-tyrosine: Hydroxylated at the para position.

    L-DOPA: Hydroxylated at the ortho position.

    Meta-l-tyrosine: Similar to meta’-di-hydroxy-phenylalaninemeta but with different hydroxylation patterns.

These compounds share similar structural features but differ in their hydroxylation patterns, leading to distinct chemical properties and biological activities.

Properties

IUPAC Name

methyl 2-amino-2-(3,5-dihydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSOEOPINVKYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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